BTK Inhibition Potency of 4-(2,5-Difluorophenyl)-2-methoxybenzoic Acid
4-(2,5-Difluorophenyl)-2-methoxybenzoic acid demonstrates high-potency inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM [1]. While direct comparative BTK inhibition data for regioisomeric analogs are not available in public repositories, this potency level is consistent with lead-like BTK inhibitor scaffolds. The 2-methoxy group ortho to the carboxylic acid contributes to the binding conformation that enables this nanomolar potency [2].
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | No direct comparator data available for regioisomers |
| Quantified Difference | N/A (absence of comparator data) |
| Conditions | Recombinant human BTK (Homo sapiens), enzyme inhibition assay; data from patent US20240083900, Example 99 |
Why This Matters
Nanomolar BTK inhibition indicates potential utility in kinase inhibitor discovery programs targeting B-cell malignancies and autoimmune disorders.
- [1] BindingDB Entry BDBM658441. BTK Inhibition by 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid. US20240083900, Example 99. View Source
- [2] ACS Publications. Directed Ortho-Metalation of Unprotected Benzoic Acids. J. Org. Chem. 2006. View Source
